2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
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Overview
Description
2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a complex organic compound, known for its unique chemical structure combining fluorinated benzene and naphthyridine motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile typically involves multi-step organic synthesis:
Starting Materials:
Fluorobenzonitrile derivative
Pyrrolidine-1-carbonyl chloride
7-Methyl-1,8-naphthyridine
Key Steps:
Nucleophilic substitution of the fluorine atom in the benzonitrile derivative with 7-methyl-1,8-naphthyridine.
Formation of the pyrrolidine carbonyl amide linkage.
Industrial Production Methods
Industrial synthesis may scale up these reactions using optimized conditions such as solvent selection, temperature control, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction of nitrile or carbonyl groups to corresponding amines or alcohols.
Substitution: The amino and fluoro groups offer sites for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenated compounds, various electrophiles under acidic or basic conditions.
Major Products Formed
Nitrile reduction yields corresponding amines.
Oxidation may yield keto derivatives or carboxylic acids depending on conditions.
Scientific Research Applications
2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile has versatile research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential enzyme inhibition activity.
Medicine: Potential pharmacophore for developing new drugs.
Industry: Could be utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluoro and amino groups contribute to these interactions, impacting the target's function.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
2-Chloro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
2-Fluoro-5-((7-methyl-3-(acetylamino)-1,8-naphthyridin-4-yl)amino)benzonitrile
Uniqueness
Fluorine Substitution: Distinguishes it from its chloro or other halogenated analogs, often enhancing its binding affinity and metabolic stability.
Naphthyridine Core: Contributes to its unique biological activity profile compared to similar structures lacking this motif.
2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile thus stands out due to its fluorinated benzene ring and naphthyridine unit, making it a valuable compound in both research and applied sciences.
Properties
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-13-4-6-16-19(26-15-5-7-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-8-2-3-9-27/h4-7,10,12H,2-3,8-9H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDWEWZLEVZMGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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